4-(2,2,2-Trichloroethyl)fluorobenzene
Description
4-(2,2,2-Trichloroethyl)fluorobenzene is a halogenated aromatic compound featuring a fluorine atom at the para position of a benzene ring and a trichloroethyl (–CH₂CCl₃) substituent.
Properties
IUPAC Name |
1-fluoro-4-(2,2,2-trichloroethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl3F/c9-8(10,11)5-6-1-3-7(12)4-2-6/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQUZHDCUODZMDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(Cl)(Cl)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl3F | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
4-(2,2,2-Trichloroethyl)fluorobenzene can be synthesized through various methods. One common method involves the reaction of 2,3,4-trichlorotoluene with hydrogen fluoride. Another method involves the reaction of hexafluorobenzene with 1,1,1-trichloroethane. The purity of the compound can be determined using gas chromatography or nuclear magnetic resonance spectroscopy.
Chemical Reactions Analysis
4-(2,2,2-Trichloroethyl)fluorobenzene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where the trichloroethyl group can be replaced with other functional groups using appropriate reagents and conditions.
Scientific Research Applications
4-(2,2,2-Trichloroethyl)fluorobenzene has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: The compound is used in biological studies to investigate its effects on biological systems.
Medicine: It plays a crucial role in drug development and has been used as a lead compound in the synthesis of novel drugs targeting specific biological pathways.
Industry: The compound is used in industrial applications for the synthesis of various chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2,2,2-Trichloroethyl)fluorobenzene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Effects on Electronic Properties
The trichloroethyl group (–CH₂CCl₃) is both electron-withdrawing (due to Cl’s inductive effect) and sterically bulky. Comparisons can be drawn to:
- 4-(2,2,2-Trifluoroethyl)nitrobenzene: The trifluoroethyl group (–CH₂CF₃) is strongly electron-withdrawing, while the nitro group (–NO₂) further enhances electron deficiency in the aromatic ring. This compound’s synthesis (via methods by Fuqua et al. and Kumadaki et al.) suggests higher reactivity in electrophilic substitutions compared to the trichloroethyl analog due to stronger electron withdrawal .
- Ethyl 5-bromo-2-fluorobenzoate : The ester group (–COOEt) and fluorine substituent create a polarized aromatic system, favoring nucleophilic aromatic substitution. The trichloroethyl group in 4-(2,2,2-Trichloroethyl)fluorobenzene may similarly activate the ring but with greater steric hindrance .
Table 1: Substituent Effects on Key Properties
| Compound | Substituents | Electronic Effect | Steric Hindrance |
|---|---|---|---|
| This compound | –F, –CH₂CCl₃ | Moderate EWG* | High |
| 4-(Trifluoroethyl)nitrobenzene | –NO₂, –CH₂CF₃ | Strong EWG | Moderate |
| Ethyl 5-bromo-2-fluorobenzoate | –F, –Br, –COOEt | Polarized (EWG + EDG**) | Low |
EWG = Electron-Withdrawing Group; *EDG = Electron-Donating Group
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
